molecular formula C25H27F3N4O3 B2739923 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 892267-00-4

3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2739923
CAS No.: 892267-00-4
M. Wt: 488.511
InChI Key: KGBBLUQMMSNQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-2,4-dione family, characterized by a bicyclic core structure with two carbonyl groups at positions 2 and 3. The specific substitution at position 7 with a 4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl group and a pentyl chain at position 3 distinguishes it from simpler quinazoline derivatives.

Properties

CAS No.

892267-00-4

Molecular Formula

C25H27F3N4O3

Molecular Weight

488.511

IUPAC Name

3-pentyl-7-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H27F3N4O3/c1-2-3-4-10-32-23(34)20-9-8-17(15-21(20)29-24(32)35)22(33)31-13-11-30(12-14-31)19-7-5-6-18(16-19)25(26,27)28/h5-9,15-16H,2-4,10-14H2,1H3,(H,29,35)

InChI Key

KGBBLUQMMSNQDM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)NC1=O

solubility

not available

Origin of Product

United States

Biological Activity

3-Pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a novel compound with a complex structure that incorporates a quinazoline core and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H27F3N4O3
  • Molecular Weight : 488.511 g/mol
  • CAS Number : 892267-00-4

The compound features a quinazoline backbone known for its diverse biological properties, including anticancer and antimicrobial activities. The piperazine ring is also associated with various therapeutic effects, including anxiolytic and antidepressant actions.

1. Kinase Inhibition

Quinazoline derivatives are recognized for their ability to inhibit specific kinases involved in cancer progression. This compound may act as a kinase inhibitor by targeting the ATP-binding site of receptor tyrosine kinases (RTKs), similar to other quinazoline-based drugs. Preliminary studies suggest that it could inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.

2. Anti-inflammatory Activity

The piperazine component is linked to anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, potentially through the modulation of intracellular calcium levels and inhibition of the Na+/H+ exchanger isoform 1 (NHE-1) . This suggests that this compound may reduce inflammation in various disease models.

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of quinazoline derivatives, including potential effects attributed to the target compound.

Biological ActivityMechanism of ActionReference
AnticancerInhibition of EGFR and other RTKs
Anti-inflammatoryInhibition of cytokine release
AntimicrobialBroad-spectrum activity against bacterial strains
NeuroprotectivePotential modulation of neuroinflammation

Case Study 1: Anticancer Efficacy

A study evaluating quinazoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute lung injury, compounds with structural similarities showed a marked reduction in inflammatory markers and improved lung function. This was attributed to the inhibition of NHE-1, leading to decreased oxidative stress and inflammation .

Scientific Research Applications

Pharmaceutical Development

The compound's structural components suggest potential applications in drug design. Quinazolines are often investigated for their anti-cancer properties. Research indicates that derivatives of quinazoline can inhibit various cancer cell lines, making this compound a candidate for further studies in oncology.

Neuropharmacology

The piperazine component is prevalent in many psychoactive drugs, including antidepressants and anxiolytics. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, suggesting that this compound may have effects on mood disorders or anxiety .

Antimicrobial Activity

Quinazoline derivatives have been reported to exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate microbial membranes. This raises the possibility of developing new antimicrobial agents based on this structure .

Case Studies and Research Findings

StudyFindingsReference
Anti-Cancer Activity A study demonstrated that quinazoline derivatives inhibit tumor growth in vitro and in vivo models.
Neuropharmacological Effects Research indicated that piperazine-containing compounds showed significant antidepressant-like effects in animal models.
Antimicrobial Efficacy Derivatives of quinazoline were tested against various bacterial strains, showing promising results in inhibiting growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Quinazoline-2,4-dione Derivatives

describes quinazoline derivatives substituted with triazole groups at position 6 (e.g., 6-(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones). These compounds lack the piperazine-carbonyl substituent present in the target molecule. The triazole group introduces hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to the lipophilic CF₃-phenylpiperazine group in the target compound .

Feature Target Compound Triazole-Substituted Analogs (7a–e)
Position 7 Substituent 4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl 1,2,4-Triazol-1-yl
Lipophilicity (LogP) Higher (due to CF₃ and pentyl chain) Moderate (polar triazole)
Receptor Binding Enhanced affinity for serotonin/dopamine receptors (predicted) Unreported

Piperazine-Based Derivatives

highlights analogs containing 1-(3-trifluoromethylphenyl)piperazine (Group C). These compounds, such as isoindoline-1,3-dione derivatives, share the CF₃-phenylpiperazine motif but lack the quinazoline core. The quinazoline scaffold in the target compound may confer improved π-π stacking interactions in receptor binding compared to isoindoline derivatives .

Role of Trifluoromethyl Groups

The CF₃ group is a critical pharmacophore in agrochemicals (e.g., fipronil in ) and pharmaceuticals. In the target compound, it likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like ethiprole (). However, unlike pyridazinone-based pesticides (e.g., pyrazon), the target compound’s quinazoline core prioritizes CNS receptor modulation over pesticidal activity .

Heterocyclic Diversity

describes tetrazole- and coumarin-fused heterocycles (e.g., compound 4g). While structurally distinct, these derivatives emphasize the importance of aromatic and heteroatom-rich systems in bioactivity. The target compound’s quinazoline-piperazine hybrid may offer a balance between rigidity (quinazoline) and flexibility (piperazine), optimizing blood-brain barrier penetration .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-pentyl-7-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione?

Answer: The synthesis typically involves coupling the quinazoline-dione core with a piperazine-carboxylate intermediate. Key steps include:

  • Peptide coupling : Use carbodiimide-based reagents (e.g., HOBt/TBTU) to conjugate the piperazine-carboxylate to the quinazoline scaffold .
  • Click chemistry : For piperazine derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can efficiently append trifluoromethylphenyl groups (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) .
  • Reaction optimization : Monitor progress via TLC (1:2 hexane/ethyl acetate) and purify via silica gel chromatography .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Piperazine couplingHOBt, TBTU, NEt₃, DMF65-75%
Trifluoromethylphenyl additionCuSO₄·5H₂O, sodium ascorbate, RT, 2 h80-85%

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl signals at δ ~110-120 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., ESI+ mode) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., piperazine-quinazoline dihedral angles) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antibacterial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for scale-up studies?

Answer:

  • Solvent systems : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst loading : Reduce CuSO₄·5H₂O to 0.1 equivalents while maintaining efficiency .
  • Temperature control : Reflux intermediates (e.g., 100°C for 24 hours) to enhance cyclization .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial topoisomerases) .
  • DFT calculations : Analyze electron-withdrawing effects of the trifluoromethyl group on piperazine reactivity .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., quinazoline carbonyl groups) .

Q. How should contradictory data in biological assays be addressed?

Answer:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .
  • Environmental factors : Control pH (e.g., 7.4 buffer) and serum protein interference (e.g., FBS supplementation) .
  • Metabolic stability : Use liver microsomes to assess compound degradation .

Q. What methodologies evaluate environmental impact and biodegradation pathways?

Answer:

  • Long-term ecotoxicity : Follow ISO 14238 for soil microbial activity assays over 12 months .
  • LC-MS/MS monitoring : Track abiotic degradation products (e.g., hydrolysis of the piperazine-carboxylate bond) .

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity optimization : Adjust logP values (target 2–3) via alkyl chain modifications (e.g., shortening the pentyl group) .
  • P-gp efflux inhibition : Co-administer verapamil in MDCK-MDR1 cell assays to assess BBB permeability .

Q. What toxicology studies are recommended for preclinical evaluation?

Answer:

  • Acute toxicity : Follow OECD 423 guidelines for rodent studies (dose range: 50–2000 mg/kg) .
  • Genotoxicity : Conduct Ames tests (OECD 471) with S. typhimurium TA98/TA100 strains .

Q. How can crystallography resolve polymorphic inconsistencies?

Answer:

  • Single-crystal growth : Use slow evaporation in DMF/i-propanol (1:2) .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.